molecular formula C12H10BrClN2O B2715135 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide CAS No. 1178734-86-5

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide

Cat. No.: B2715135
CAS No.: 1178734-86-5
M. Wt: 313.58
InChI Key: GVAPNVUTINQAOH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a cyanocyclobutyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide typically involves the bromination and chlorination of a benzamide precursor. One common method starts with 2-chlorobenzoic acid, which undergoes bromination in the presence of bromine and a catalyst to form 5-bromo-2-chlorobenzoic acid . This intermediate is then reacted with 1-cyanocyclobutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can lead to different functionalized derivatives.

Scientific Research Applications

5-Bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c13-8-2-3-10(14)9(6-8)11(17)16-12(7-15)4-1-5-12/h2-3,6H,1,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPNVUTINQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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